Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)8-4-2-7(3-5-8)9-11-6-12-13-9/h2-6H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBMQBJFBRVVTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277118 | |
| Record name | Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199215-91-2 | |
| Record name | Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 4-Amino-5-phenyl-1,2,4-triazole-3-thiol (Intermediate)
- Starting Material: Benzoic acid hydrazide
- Reaction: The benzoic acid hydrazide reacts with carbon disulfide in an alkaline ethanol solution, forming potassium dithiocarbazinate salt.
- Cyclization: The potassium salt undergoes cyclization with hydrazine hydrate, leading to the formation of the 4-amino-5-phenyl-1,2,4-triazole-3-thiol core structure.
- Conditions: Reflux in aqueous medium, followed by acidification and recrystallization to purify the heterocyclic compound.
Characterization
- Confirmed via melting point, FTIR, NMR spectra, and elemental analysis, ensuring the formation of the heterocyclic nucleus.
Functionalization with Benzoate Moiety
The next step involves attaching the benzoate group to the heterocyclic core, typically through a condensation or esterification process.
Synthesis of this compound
- Method: Esterification of the heterocyclic derivative with methyl benzoate or its derivatives.
- Approach:
- The heterocyclic compound with a reactive amino group undergoes nucleophilic substitution or esterification with methyl benzoate derivatives.
- Alternatively, direct coupling using activating agents (e.g., DCC or EDC) can be employed to facilitate ester bond formation.
- Reaction Conditions: Typically reflux in an inert solvent like dichloromethane or ethanol, with catalytic amounts of acid or base to promote esterification.
Optimization and Yield
- Reaction parameters such as temperature, solvent, and molar ratios are optimized to maximize yield.
- Typical yields range from 60-80%, depending on reaction conditions.
Research Findings and Data Tables
| Step | Reagents | Conditions | Yield | Characterization Techniques |
|---|---|---|---|---|
| 1 | Benzoic acid hydrazide + CS₂ + KOH | Reflux in ethanol | 75.73% | Melting point, FTIR, NMR, Elemental analysis |
| 2 | Potassium dithiocarbazinate + Hydrazine hydrate | Reflux in water | 65.10% | Melting point, FTIR, NMR |
| 3 | Heterocyclic intermediate + Methyl benzoate derivatives | Reflux in ethanol/dichloromethane | 60-80% | Melting point, FTIR, NMR |
Note: The exact esterification or coupling step specifics are often tailored based on the substituents on the aromatic ring and the heterocyclic core, with variations in reagents and conditions reported across different studies.
Additional Synthetic Strategies
- Use of Coupling Agents: Activation of carboxylic acids with carbodiimides (DCC, EDC) can facilitate ester formation.
- Microwave-Assisted Synthesis: Accelerates reaction times and improves yields.
- Solvent Variations: Ethanol, dichloromethane, or acetonitrile are common solvents depending on the specific reaction step.
Research Findings Summary
Recent research indicates that the synthesis of this compound is efficient when employing heterocyclic cyclization followed by esterification under reflux conditions, with purification confirmed through spectral and elemental analysis. The use of microwave irradiation and coupling agents can further optimize the process, leading to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the benzoate ester.
Substitution: Substituted triazole derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: Triazole derivatives, including Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate, have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Research: The compound is being studied for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: The compound may be utilized in the development of new agrochemical products.
Mechanism of Action
The mechanism of action of Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Analysis of Key Analogs
Biological Activity
Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a triazole ring attached to a benzoate moiety, which enhances its solubility and bioavailability. The compound's unique structure allows it to interact with various biological targets, including enzymes and receptors, influencing cellular processes.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular pathways. The triazole ring is known to interact with cytochrome P450 enzymes and other molecular targets, potentially leading to:
- Antimicrobial Effects : Inhibition of bacterial growth by disrupting cell wall synthesis.
- Anticancer Activity : Induction of apoptosis in cancer cells through modulation of signaling pathways.
- Anti-inflammatory Properties : Reduction in pro-inflammatory cytokines such as TNF-α and IL-6.
Biological Activity Summary
Recent studies have highlighted the compound's potential across various biological activities:
Case Studies
- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of various triazole derivatives, this compound was found to be particularly effective against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The compound showed selective toxicity towards cancer cells while sparing normal cells .
- Antimicrobial Studies : The compound was tested against a range of bacterial strains. Results indicated that it effectively inhibited the growth of resistant strains such as Escherichia coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
- Anti-inflammatory Research : In vitro studies demonstrated that this compound significantly reduced the release of pro-inflammatory cytokines in PBMC cultures stimulated with lipopolysaccharides (LPS) .
Q & A
Q. What are the common synthetic routes for Methyl 4-(4H-1,2,4-triazol-3-yl)benzoate, and how can reaction conditions be optimized to improve yield?
this compound is typically synthesized via cyclocondensation of thiosemicarbazides or through coupling reactions involving triazole intermediates. Optimization strategies include adjusting solvent polarity (e.g., using DMF or ethanol), controlling temperature (80–100°C), and introducing catalytic bases like triethylamine to enhance nucleophilicity. For example, analogous triazole derivatives achieved yields >95% under reflux conditions in ethanol . Purity can be verified via melting point analysis and HPLC.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Key techniques include:
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester group, N-H/N-N stretches for triazole).
- NMR : H NMR reveals proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, methyl ester at δ 3.9 ppm). C NMR confirms carbonyl carbons (~165 ppm) and triazole ring carbons.
- XRD : Resolves crystal packing and bond lengths (e.g., CCDC depository codes for similar compounds are available for comparison) .
Q. How can researchers validate the purity of this compound post-synthesis?
Purity is assessed via:
- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) or TLC (silica gel, ethyl acetate/hexane).
- Elemental Analysis : Matching calculated vs. observed C, H, N, S percentages (e.g., deviations <0.3% indicate high purity) .
- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to the molecular formula).
Q. What are the standard protocols for evaluating the antimicrobial activity of this compound derivatives?
- Agar Diffusion/Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values are determined using serial dilutions (2–256 µg/mL).
- Positive Controls : Compare with ampicillin or ciprofloxacin.
- Structure-Activity Correlation : Modify substituents on the triazole or benzoate moieties to assess impact on activity .
Q. How is X-ray crystallography applied to determine the crystal structure of this compound?
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
- Refinement : Employ SHELXL for structure solution and refinement (R-factor <0.05).
- Validation : Check for disorder, hydrogen bonding, and π-π stacking using programs like PLATON .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate the electronic properties of this compound?
- Software : Gaussian 09 or ORCA with B3LYP/6-311+G(d,p) basis sets.
- Properties Analyzed : HOMO-LUMO gaps (correlate with reactivity), electrostatic potential maps (identify nucleophilic/electrophilic sites), and Mulliken charges.
- Validation : Compare theoretical IR/NMR spectra with experimental data to confirm accuracy .
Q. What strategies resolve contradictions between experimental and computational data for this compound derivatives?
- Multi-Method Validation : Cross-check XRD bond lengths with DFT-optimized geometries.
- Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT to mimic experimental conditions.
- Dynamic Effects : Perform molecular dynamics simulations to account for conformational flexibility .
Q. How can researchers design this compound analogues with enhanced bioactivity?
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the benzoate ring to improve membrane permeability.
- Hybrid Scaffolds : Combine triazole with pyrazole or thiadiazole moieties (e.g., as in evidence 18) to exploit synergistic effects.
- Pharmacophore Mapping : Use software like Schrödinger to identify critical binding features .
Q. What experimental precautions are necessary when handling this compound due to its reactivity?
Q. How can researchers address challenges in crystallizing this compound for XRD studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
